Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 131515-42-9
VCID: VC7130933
InChI: InChI=1S/C9H12O3/c1-6(10)8-3-9(4-8,5-8)7(11)12-2/h3-5H2,1-2H3
SMILES: CC(=O)C12CC(C1)(C2)C(=O)OC
Molecular Formula: C9H12O3
Molecular Weight: 168.192

Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate

CAS No.: 131515-42-9

Cat. No.: VC7130933

Molecular Formula: C9H12O3

Molecular Weight: 168.192

* For research use only. Not for human or veterinary use.

Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate - 131515-42-9

Specification

CAS No. 131515-42-9
Molecular Formula C9H12O3
Molecular Weight 168.192
IUPAC Name methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate
Standard InChI InChI=1S/C9H12O3/c1-6(10)8-3-9(4-8,5-8)7(11)12-2/h3-5H2,1-2H3
Standard InChI Key ZFHWXHQNMAFOMH-UHFFFAOYSA-N
SMILES CC(=O)C12CC(C1)(C2)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate features a bicyclo[1.1.1]pentane core substituted with an acetyl group at position 3 and a methyl ester at position 1. The strain inherent to the bicyclo[1.1.1]pentane skeleton, with three fused rings and bond angles deviating from ideal tetrahedral geometry, contributes to its reactivity . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Methyl 3-Acetylbicyclo[1.1.1]pentane-1-carboxylate

PropertyValueSource
CAS No.131515-42-9
Molecular FormulaC9H12O3\text{C}_9\text{H}_{12}\text{O}_3
Molecular Weight168.192 g/mol
IUPAC Namemethyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate
SMILESCC(=O)C12CC(C1)(C2)C(=O)OC
Storage TemperatureRoom temperature

The compound’s solubility data remain unreported in available literature, though its ester and ketone functional groups suggest moderate polarity. The bicyclo[1.1.1]pentane framework imparts rigidity, influencing its conformational behavior in reactions .

Synthesis and Preparation

Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is synthesized via multistep routes involving bicyclo[1.1.1]pentane intermediates. A notable method, adapted from Della and Taylor (1994), involves photochemical or radical-mediated functionalization of bicyclo[1.1.1]pentane precursors . The general pathway includes:

  • Bicyclo[1.1.1]pentane-1-carboxylic acid synthesis: Starting from [1.1.1]propellane, carboxylation yields bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 22287-28-1) .

  • Esterification: Reaction with methanol under acidic conditions forms the methyl ester .

  • Acetylation: Introduction of the acetyl group via Friedel-Crafts acylation or ketone formation .

Table 2: Comparative Synthesis Routes

StepReagents/ConditionsYield/NotesSource
CarboxylationCO₂, radical initiatorsModerate yield (~40%)
EsterificationMeOH, H₂SO₄High purity
AcetylationAcetyl chloride, AlCl₃Requires strict anhydrous conditions

Challenges in synthesis include managing the high reactivity of the bicyclo[1.1.1]pentane core and avoiding ring-opening side reactions . Recent advances employ flow chemistry to enhance reproducibility .

Applications in Organic Chemistry

Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is primarily utilized as a building block in medicinal chemistry and materials science. Its applications include:

  • Bioisosteric replacement: The bicyclo[1.1.1]pentane moiety serves as a non-classical bioisostere for tert-butyl or aryl groups, improving pharmacokinetic properties in drug candidates .

  • Cross-coupling reactions: The acetyl group enables further functionalization via aldol condensations or nucleophilic additions .

  • Polymer chemistry: Incorporation into polymers enhances thermal stability due to the rigid bicyclic structure .

Despite its utility, the compound’s high strain energy limits its use in high-temperature applications unless stabilized by electron-withdrawing groups.

Comparative Analysis with Related Bicyclo Compounds

The compound’s properties are contextualized by comparison to structurally related bicyclo derivatives (Table 3).

Table 3: Comparison of Bicyclo[1.1.1]pentane Derivatives

CompoundCAS No.Molecular FormulaMolecular Weight (g/mol)Key Application
Bicyclo[1.1.1]pentane-1-carboxylic acid22287-28-1C6H8O2\text{C}_6\text{H}_8\text{O}_2112.13Precursor for esters
Methyl bicyclo[1.1.1]pentane-1-carboxylate106813-54-1C7H10O2\text{C}_7\text{H}_{10}\text{O}_2126.15Model for strain studies
3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid156329-75-8C8H10O3\text{C}_8\text{H}_{10}\text{O}_3154.16Intermediate in synthesis

The acetylated derivative exhibits enhanced solubility in polar aprotic solvents compared to its carboxylic acid counterpart, facilitating use in solution-phase reactions .

Recent Developments and Future Directions

Since 2023, research has focused on optimizing the scalability of methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate synthesis. Advances include:

  • Catalytic asymmetric synthesis: Enantioselective methods to access chiral bicyclo[1.1.1]pentane derivatives .

  • Photoredox catalysis: Leveraging visible light to initiate radical reactions, reducing reliance on hazardous initiators.

Future studies may explore its utility in covalent organic frameworks (COFs) or as a ligand in transition-metal catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator